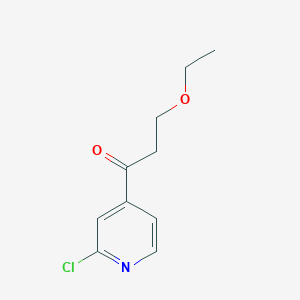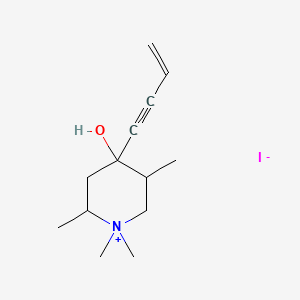
(2-Heptadecylphenyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Heptadecylphenyl)carbamic acid is an organic compound with the molecular formula C24H41NO2. It belongs to the class of carbamic acids, which are derivatives of carbamic acid (NH2COOH). This compound features a heptadecyl group attached to the phenyl ring, making it a long-chain alkyl derivative of phenylcarbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptadecylphenyl)carbamic acid typically involves the reaction of 2-heptadecylaniline with phosgene or its derivatives. The reaction proceeds as follows:
Reaction with Phosgene: 2-Heptadecylaniline reacts with phosgene (COCl2) in the presence of a base such as pyridine to form the corresponding carbamoyl chloride intermediate.
Hydrolysis: The carbamoyl chloride intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Heptadecylphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamic acid group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2-Heptadecylphenyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of (2-Heptadecylphenyl)carbamic acid involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The long heptadecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
Carbamic Acid: The parent compound with the formula NH2COOH.
Phenylcarbamic Acid: A simpler derivative with a phenyl group attached to the carbamic acid.
N-Alkylcarbamic Acids: Compounds with various alkyl groups attached to the nitrogen atom of the carbamic acid.
Uniqueness
(2-Heptadecylphenyl)carbamic acid is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
603112-23-8 |
|---|---|
Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
(2-heptadecylphenyl)carbamic acid |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21-23(22)25-24(26)27/h17-18,20-21,25H,2-16,19H2,1H3,(H,26,27) |
InChI Key |
CZATVMPIYLPKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC=CC=C1NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)



